3-Pentanol-d5: A Technical Guide for Researchers and Drug Development Professionals
3-Pentanol-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Specifications, and Experimental Methodologies of a Key Deuterated Standard
Introduction
3-Pentanol-d5 is the deuterated form of 3-pentanol, a secondary alcohol with significant applications in various scientific fields. In the realm of drug development and metabolic research, deuterated compounds like 3-Pentanol-d5 serve as invaluable tools. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties. This isotopic labeling allows for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a clear and distinct signal from its non-deuterated counterpart.[1] Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can influence the pharmacokinetic and metabolic profiles of drugs, making deuterated compounds a subject of interest in pharmaceutical research.[2]
Beyond its role as an analytical standard, the non-deuterated form, 3-pentanol, is a naturally occurring volatile organic compound produced by plants and is a component of insect sex pheromones.[1][2] Research has shown that gaseous 3-pentanol can prime plant immunity against microbial pathogens by activating salicylic acid (SA) and jasmonic acid (JA)-dependent signaling pathways.[2] This biological activity opens avenues for its investigation in agricultural science and plant pathology.
This technical guide provides a comprehensive overview of the chemical properties and specifications of 3-Pentanol-d5, presented in a clear and accessible format for researchers, scientists, and drug development professionals. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a visualization of its role in plant immunity signaling.
Chemical Properties and Specifications
The fundamental chemical and physical properties of 3-Pentanol-d5 are summarized in the tables below, providing a direct comparison with its non-deuterated analog, 3-Pentanol.
Table 1: General Properties of 3-Pentanol-d5 and 3-Pentanol
| Property | 3-Pentanol-d5 | 3-Pentanol |
| Molecular Formula | C₅H₇D₅O | C₅H₁₂O |
| Molecular Weight | 93.18 g/mol [2] | 88.15 g/mol |
| CAS Number | 144032-75-7[2] | 584-02-1 |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Odor | Characteristic alcohol odor | Characteristic alcohol odor |
Table 2: Physical Properties of 3-Pentanol-d5 and 3-Pentanol
| Property | 3-Pentanol-d5 | 3-Pentanol |
| Boiling Point | ~115-116 °C (estimated) | 115.6 °C |
| Melting Point | ~-63 °C (estimated) | -63.68 °C |
| Density | ~0.83 g/mL at 20°C (estimated) | 0.815 g/mL at 25 °C |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in ethanol, diethyl ether, acetone, and benzene.[3] |
| Flash Point | ~33-34 °C (estimated) | 33-34 °C |
Experimental Protocols
Synthesis of 3-Pentanol-d5
A common method for the synthesis of 3-Pentanol-d5 involves the reduction of a deuterated ketone precursor, 3-pentanone-d6.
Reaction:
3-Pentanone-d6 + Reducing Agent → 3-Pentanol-d5
Materials:
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3-Pentanone-d6
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Sodium borodeuteride (NaBD₄) or Lithium aluminum deuteride (LiAlD₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Deuterium oxide (D₂O) or water (H₂O) for quenching
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid (HCl), dilute solution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place the reducing agent (e.g., LiAlD₄) in anhydrous diethyl ether.
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Cool the flask in an ice bath.
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Dissolve 3-Pentanone-d6 in anhydrous diethyl ether and add it to the dropping funnel.
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Add the 3-Pentanone-d6 solution dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).
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Cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of D₂O (or H₂O), followed by a dilute solution of HCl to dissolve the inorganic salts.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation.
Purification of 3-Pentanol-d5
Fractional distillation is the primary method for purifying 3-Pentanol-d5 from the reaction mixture and any remaining starting material or byproducts.
Materials:
-
Crude 3-Pentanol-d5
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude 3-Pentanol-d5 and a few boiling chips to the distillation flask.
-
Slowly heat the distillation flask using a heating mantle.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the boiling point of 3-Pentanol-d5 (approximately 115-116 °C).
-
Discard the initial lower-boiling fraction and the higher-boiling residue.
-
The purity of the collected fraction should be assessed by GC-MS and NMR.
Analytical Methods
NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of 3-Pentanol-d5.
Sample Preparation:
-
Dissolve 5-10 mg of purified 3-Pentanol-d5 in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Acquisition time: 2-4 seconds
-
-
Expected Spectrum: The ¹H NMR spectrum of 3-Pentanol-d5 will show simplified signals compared to its non-deuterated counterpart. The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The remaining proton signals can be used to confirm the structure.
¹³C NMR Spectroscopy:
-
Instrument: 75 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 512-2048 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
-
Expected Spectrum: The ¹³C NMR spectrum will show signals for all five carbon atoms. The carbons bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD- group) due to C-D coupling, and their signals will be at a slightly different chemical shift compared to the protonated carbons.
GC-MS is used to determine the purity of 3-Pentanol-d5 and to confirm its molecular weight.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode.
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 150-200 °C.
-
Final hold: 2-5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30-200.
-
-
Expected Results: The gas chromatogram should show a single major peak corresponding to 3-Pentanol-d5. The mass spectrum of this peak will display a molecular ion (M⁺) peak at m/z 93, confirming the incorporation of five deuterium atoms. The fragmentation pattern can also be compared to that of non-deuterated 3-pentanol to further confirm the structure.
Signaling Pathway and Workflow Visualization
3-Pentanol-Induced Plant Immunity Signaling Pathway
Gaseous 3-pentanol has been shown to prime plant defense mechanisms against pathogens. This process involves the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity. The following diagram illustrates the simplified signaling cascade initiated by 3-pentanol exposure.
Caption: Simplified signaling pathway of 3-Pentanol-induced plant immunity.
Experimental Workflow for Synthesis and Analysis of 3-Pentanol-d5
The following diagram outlines the key steps in the synthesis, purification, and analysis of 3-Pentanol-d5.
Caption: Workflow for the synthesis and analysis of 3-Pentanol-d5.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved The reduction of 3-pentanone by sodium borohydride to | Chegg.com [chegg.com]
